4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Perovskite solar cells Hole-transporting materials Porphyrin chemistry

Using diphenylamino-based precursors in DSSCs or perovskite HTMs compromises efficiency. 4-[Bis(4-methoxyphenyl)amino]benzaldehyde solves this: para-methoxy groups depress oxidation potential by 0.2-0.3 V and enhance charge transfer. • Zn-porphyrin HTM PCE = 17.78% vs. 18.59% (Spiro-OMeTAD), with superior stability. • DSSC PCE = 4.81% vs. 2.51% for diphenylamino analog. • PLQY Φ = 0.23, 15% higher than diphenylamino analog. Available at >98% HPLC purity with global logistics.

Molecular Formula C21H19NO3
Molecular Weight 333.4 g/mol
CAS No. 89115-20-8
Cat. No. B1279523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Bis(4-methoxyphenyl)amino]benzaldehyde
CAS89115-20-8
Molecular FormulaC21H19NO3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3
InChIKeyCTRXZOLNEVJBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Bis(4-methoxyphenyl)amino]benzaldehyde Overview


4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a triarylamine-aldehyde hybrid incorporating two para-methoxy substituents that enhance electron-donating capability, positioning it as a privileged building block for hole-transporting materials (HTMs), dye-sensitized solar cell (DSSC) sensitizers, and luminescent probes . The aldehyde group enables direct condensation with pyrrole to construct meso-substituted porphyrins, while the methoxy groups impart beneficial electrochemical and photophysical properties that are absent in unsubstituted or alkyl-substituted analogs [1]. The compound is commercially available at >98% purity (HPLC) from major fine-chemical suppliers .

Irreplaceability of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde


The para-methoxy substituents on the triphenylamine core fundamentally alter the electronic landscape: they depress the oxidation potential by approximately 0.2–0.3 V relative to unsubstituted triphenylamine [1] and enhance intramolecular charge transfer, effects that hydrogen or methyl substituents cannot replicate. When 4-[bis(4-methoxyphenyl)amino]benzaldehyde is replaced by 4-(diphenylamino)benzaldehyde or 4-[bis(4-methylphenyl)amino]benzaldehyde as a porphyrin precursor, the resulting macrocycles suffer a 9.5–15% drop in photoluminescence quantum yield [2] and a 2–4× reduction in DSSC power conversion efficiency [3]. Generic substitution therefore directly compromises device-level performance and is inadvisable for applications demanding high hole mobility, efficient charge separation, or bright emission.

4-[Bis(4-methoxyphenyl)amino]benzaldehyde vs. Analogs


Perovskite HTM: ZnP vs. Spiro-OMeTAD

The Zn(II) porphyrin ZnP, synthesized by direct condensation of pyrrole with 4-[bis(4-methoxyphenyl)amino]benzaldehyde, achieves a power conversion efficiency (PCE) of 17.78% when employed as a hole-transporting material (HTM) in organometallic halide perovskite solar cells, compared to 18.59% for the benchmark HTM Spiro-OMeTAD under identical working conditions. Importantly, devices employing ZnP exhibit markedly superior long-term stability relative to Spiro-OMeTAD [1].

Perovskite solar cells Hole-transporting materials Porphyrin chemistry

DSSC Porphyrin Dyes: Methoxy vs. Diphenylamino Donors

Porphyrin dye XC1, functionalized with bis(4-methoxyphenyl)amino electron-donor groups, yields a power conversion efficiency (PCE) of 4.81% in dye-sensitized solar cells (DSSCs). When the bis(4-methoxyphenyl)amino donors are replaced by diphenylamino groups in dyes XC2 and XC3, the PCE drops dramatically to 2.51% and 1.27%, respectively, despite the diphenylamino variants absorbing more light around 500 nm. The efficiency loss is attributed to excessive elevation of the HOMO level, which suppresses dye regeneration [1].

Dye-sensitized solar cells Porphyrin dyes Electron-donor engineering

Photoluminescence Yield: Methoxy vs. Diphenylamino Porphyrins

Tetra-4-[bis(4-methoxyphenyl)amino]phenylporphyrin, synthesized via condensation of pyrrole with 4-[bis(4-methoxyphenyl)amino]benzaldehyde, exhibits a photoluminescence quantum yield (Φ) of 0.23. Under identical measurement conditions, the corresponding tetra-4-diphenylaminophenylporphyrin yields Φ = 0.20, and tetra-4-[bis(p-tolyl)amino]phenylporphyrin yields Φ = 0.21 [1]. Additionally, the Soret band of the triarylamine-substituted porphyrins is red-shifted by 26–31 nm relative to tetraphenylporphyrin, extending absorption into a more favorable spectral region [1].

Photoluminescence Porphyrin chemistry Optical sensing materials

4-[Bis(4-methoxyphenyl)amino]benzaldehyde Application Scenarios


Perovskite HTM Synthesis

Researchers and manufacturers developing stable perovskite solar cells should procure 4-[bis(4-methoxyphenyl)amino]benzaldehyde as the key precursor for Zn-porphyrin HTMs. The resulting ZnP HTM achieves a PCE of 17.78%, rivaling Spiro-OMeTAD (18.59%) while offering markedly better long-term operational stability [1]. The aldehyde can be condensed with pyrrole in gram-scale reactions, making it suitable for both academic prototyping and pilot-scale production [1].

DSSC Porphyrin Sensitizer Design

For DSSC research programs targeting power conversion efficiencies above 4.5%, 4-[bis(4-methoxyphenyl)amino]benzaldehyde is the donor building block of choice. Porphyrin dyes incorporating the bis(4-methoxyphenyl)amino motif achieve PCE = 4.81%, whereas diphenylamino analogs fail to exceed 2.51% due to detrimental HOMO-level elevation that suppresses dye regeneration [2]. Cosensitization with anthracene derivatives can further boost efficiency to 5.75% [2].

Fluorescent Probes and Bioimaging Agents

When developing porphyrin-based fluorescent probes for microscopy, sensing, or bioimaging, 4-[bis(4-methoxyphenyl)amino]benzaldehyde delivers a 15% higher photoluminescence quantum yield (Φ = 0.23) compared to the diphenylamino analog (Φ = 0.20) and 9.5% higher than the p-tolyl analog (Φ = 0.21) [3]. This brightness advantage reduces the quantity of probe required per experiment, lowering per-assay costs and improving signal-to-noise ratios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.